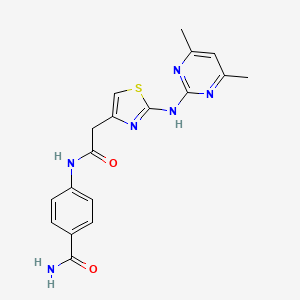
4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide” is a chemical compound with a molecular weight of 123.1558 . It has been studied for its potential as a corrosion inhibitor for mild steel in hydrochloric acid .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various techniques such as IR Spectrum, Mass spectrum (electron ionization), etc . The compound has been studied using density functional theory (DFT) with the B3LYP/3-21G basis set level .Applications De Recherche Scientifique
Antitumor Activity
The compound's structural relations, such as imidazole and benzimidazole derivatives, are extensively studied for their antitumor activities. Specifically, compounds like 4(5)-aminoimidazol-5(4)-carboxamide and benzimidazole derivatives have shown promising results in preclinical testing stages, indicating their potential in developing new antitumor drugs and understanding compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
DNA Interaction and Antitumor Agents
The pyrrolobenzimidazole or azomitosene ring system, similar in structure to the given compound, demonstrates significant antitumor activity. Some derivatives like 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs) act through DNA interaction and inhibition of topoisomerase II-mediated DNA relaxation, showcasing their role as antitumor agents. These compounds offer a new class of antitumor agents with distinct advantages over existing ones (Skibo, E. B., 1998).
Guanidine Moiety in Medicinal Chemistry
Benzazoles and derivatives, including those with a guanidine group, exhibit diverse biological activities and are used in clinical applications. The guanidine moiety modifies the biological activity of these heterocycles, making 2-guanidinobenzazoles (2GBZs) an area of interest for synthesizing compounds with a variety of biological activities, including cytotoxicity and cell proliferation inhibition (Rosales-Hernández, M., Mendieta-Wejebe, J., Tamay-Cach, F., & Cruz, A., 2022).
Antituberculosis Activity of Organotin Complexes
Organotin complexes, with structures similar to the given compound, demonstrate significant antituberculosis activity. The antituberculosis activity is influenced by factors such as the ligand environment, organic groups attached to tin, and compound structure. Triorganotin(IV) complexes, in particular, have shown superior antituberculosis activity, potentially providing insights into developing new antituberculosis agents (Iqbal, H., Ali, S., & Shahzadi, S., 2015).
Mécanisme D'action
Target of Action
It’s known that pyrimidine derivatives, which this compound is a part of, play a key role in various biological activities . They are key molecules in living organisms, including DNA, RNA, and numerous natural products such as antibiotics, vitamins, and liposaccharides .
Mode of Action
Pyrimidine analogs have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer effects
Biochemical Pathways
Given the wide range of biological activities of pyrimidine analogs, it can be inferred that multiple biochemical pathways could be affected . These could potentially include pathways related to the synthesis of DNA, RNA, and other biomolecules .
Pharmacokinetics
The compound was synthesized under microwave irradiation from (s)-n-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . It was easily purified and obtained in moderate yield (70%) , suggesting that it might have favorable bioavailability.
Result of Action
Pyrimidine analogs have been shown to exhibit a range of biological activities, suggesting that this compound could have similar effects .
Action Environment
The synthesis of the compound under microwave irradiation suggests that certain conditions may be required for its optimal activity .
Analyse Biochimique
Biochemical Properties
4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s thiazole ring is known to interact with metal ions, potentially influencing enzyme activity and stability. Additionally, the pyrimidine ring can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, resulting in altered cell proliferation, differentiation, and apoptosis . These effects are crucial for understanding its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. The compound’s ability to form hydrogen bonds and coordinate with metal ions allows it to interact with various biomolecules. These interactions can lead to changes in enzyme activity, protein conformation, and gene expression . Understanding these molecular mechanisms is essential for developing targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating specific signaling pathways and promoting cell survival. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall efficacy and toxicity . Additionally, the compound can affect metabolic flux and metabolite levels, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters can influence its uptake and distribution, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action.
Propriétés
IUPAC Name |
4-[[2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-10-7-11(2)21-17(20-10)24-18-23-14(9-27-18)8-15(25)22-13-5-3-12(4-6-13)16(19)26/h3-7,9H,8H2,1-2H3,(H2,19,26)(H,22,25)(H,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOLDLBPOLLZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B2424839.png)


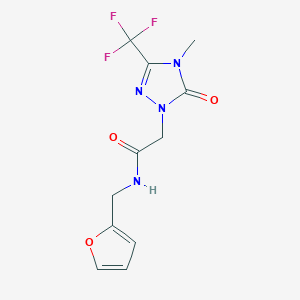
![N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2424843.png)
![Methyl 4-chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinecarboxylate](/img/structure/B2424845.png)
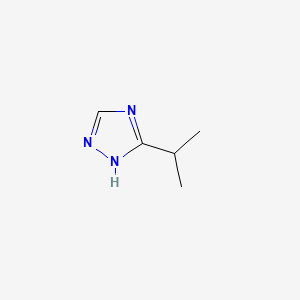
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2424849.png)
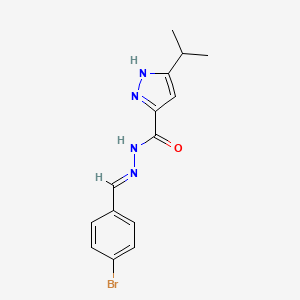
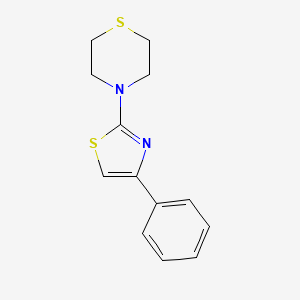
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylbenzimidazole](/img/structure/B2424855.png)
![4-[benzyl(methyl)amino]-6-methyl-N-(3-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2424858.png)
![2-Spiro[3.3]heptan-2-ylethanamine](/img/structure/B2424859.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424860.png)